3-(4-Chlorophenyl)-N-methyl-4-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
The compound “3-(4-Chlorophenyl)-N-methyl-4-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a chlorophenyl group, a methyl group, and a phenyl group attached to the pyrazole ring. The presence of these functional groups could potentially give this compound various chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The pyrazole ring, as a five-membered aromatic ring with two nitrogen atoms, would contribute to the compound’s stability and reactivity. The chlorophenyl, methyl, and phenyl groups would also influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrazole ring, being aromatic, might participate in electrophilic aromatic substitution reactions. The chlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would determine properties like solubility, melting point, and boiling point .Scientific Research Applications
Molecular Spectroscopic Assembly and Antimicrobial Potential
The compound 3-(4-Chlorophenyl)-N-methyl-4-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (CPDPC) has been studied for its molecular structure and antimicrobial potential. Using density functional theory (DFT), the molecular equilibrium geometry of CPDPC was optimized, and its vibrational assignments were analyzed. The study found that the Cl atom and the carbothioamide group play crucial roles in binding, indicating potential antimicrobial activity. This compound was screened for in vitro antimicrobial activity against various bacterial and fungal strains, showing promising results (Sivakumar et al., 2020).
Synthesis and Computational Analysis
The synthesis and characterization of carbothioamide derivatives of CPDPC were explored. Advanced techniques like X-ray diffraction and Hirshfeld surface analysis were utilized to examine intermolecular interactions. Computational chemistry methods, including DFT and molecular docking studies, were employed to understand the binding patterns and possible interactions of these compounds, suggesting their potential for various applications (Uzun, 2022).
Monoamine Oxidase Inhibitory Activities
CPDPC derivatives have been synthesized and evaluated for their monoamine oxidase (MAO) inhibitory activities. The study revealed that derivatives substituted by halogen on the pyrazole ring inhibited MAO-A enzyme selectively, while those substituted with 2-naphthyl moderately inhibited MAO-B enzyme. In vivo studies further demonstrated antidepressant and anxiolytic activities for some of these derivatives, indicating their therapeutic potential (Koç et al., 2014).
Catalyzed Cyclization and Spectral Correlations
Studies have explored the solvent-free preheated fly-ash catalyzed cyclization of chalcones to synthesize substituted pyrazole-1-carbothioamides, including CPDPC derivatives. The high yield and purity of these compounds were confirmed through physical constants and spectral data. The research suggests the potential for these compounds in various applications due to their efficient synthesis and stable structures (Thirunarayanan & Sekar, 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-methyl-4-phenyl-3,4-dihydropyrazole-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c1-19-17(22)21-11-15(12-5-3-2-4-6-12)16(20-21)13-7-9-14(18)10-8-13/h2-10,15H,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXYIOKOAAHSOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CC(C(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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